molecular formula C14H9IO4 B290473 1,3-Benzodioxol-5-yl 2-iodobenzoate

1,3-Benzodioxol-5-yl 2-iodobenzoate

Cat. No. B290473
M. Wt: 368.12 g/mol
InChI Key: GAPMLGQQTVSGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxol-5-yl 2-iodobenzoate, also known as BDIB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

1,3-Benzodioxol-5-yl 2-iodobenzoate has been shown to interact with proteins and enzymes in biological systems, leading to changes in their structure and function. This interaction can result in a range of effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and induction of protein degradation.
Biochemical and physiological effects:
Studies have shown that 1,3-Benzodioxol-5-yl 2-iodobenzoate can induce apoptosis, or programmed cell death, in cancer cells. 1,3-Benzodioxol-5-yl 2-iodobenzoate has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, including histone deacetylases and proteasomes. In addition, 1,3-Benzodioxol-5-yl 2-iodobenzoate has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3-Benzodioxol-5-yl 2-iodobenzoate in lab experiments is its high reactivity and specificity for certain proteins and enzymes. However, 1,3-Benzodioxol-5-yl 2-iodobenzoate can also be toxic to cells at high concentrations, limiting its use in certain applications. In addition, the synthesis of 1,3-Benzodioxol-5-yl 2-iodobenzoate can be challenging and requires specialized equipment and expertise.

Future Directions

Future research on 1,3-Benzodioxol-5-yl 2-iodobenzoate could focus on its potential as a therapeutic agent for cancer and other diseases, as well as its use as a tool for imaging biological systems. Other areas of research could include the development of new synthesis methods for 1,3-Benzodioxol-5-yl 2-iodobenzoate and the identification of new protein targets for 1,3-Benzodioxol-5-yl 2-iodobenzoate-mediated modulation.

Synthesis Methods

1,3-Benzodioxol-5-yl 2-iodobenzoate can be synthesized through a two-step process. The first step involves the conversion of 2-iodobenzoic acid to 2-iodobenzoyl chloride via thionyl chloride. The second step involves the reaction of 2-iodobenzoyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The resulting product is 1,3-Benzodioxol-5-yl 2-iodobenzoate.

Scientific Research Applications

1,3-Benzodioxol-5-yl 2-iodobenzoate has been used in various scientific research applications, including as a fluorescent probe for imaging biological systems, as a crosslinking agent for the preparation of hydrogels, and as a reagent for the synthesis of other compounds. 1,3-Benzodioxol-5-yl 2-iodobenzoate has also been studied for its potential as a therapeutic agent for cancer and other diseases.

properties

Molecular Formula

C14H9IO4

Molecular Weight

368.12 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 2-iodobenzoate

InChI

InChI=1S/C14H9IO4/c15-11-4-2-1-3-10(11)14(16)19-9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2

InChI Key

GAPMLGQQTVSGIY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3I

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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